molecular formula C6H4BrN3 B1290993 2-Amino-5-bromonicotinonitrile CAS No. 709652-82-4

2-Amino-5-bromonicotinonitrile

Cat. No. B1290993
Key on ui cas rn: 709652-82-4
M. Wt: 198.02 g/mol
InChI Key: UJKZMLZIIIGCMI-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

Prepared from 2-amino-5-bromo-nicotinonitrile (example C.23 step 1) (26 g, 131 mmol) and bromoacetaldehyde diethyl acetal (90%, 45 mL, 263 mmol) as described in example C.20 step 1. Obtained the title compound as a light brown solid (9.3 g, 32%).MS (ISP) 222.1 [(M+H)+], 224 [(M+2+H)+].
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[C:4]#[N:5].[CH2:11](OC(OCC)CBr)[CH3:12]>>[Br:10][C:7]1[CH:6]=[C:3]([C:4]#[N:5])[C:2]2[N:9]([CH:11]=[CH:12][N:1]=2)[CH:8]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=N1)Br
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)C=CN2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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